Des-(2-methoxyethyl)amino Gadoverstamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

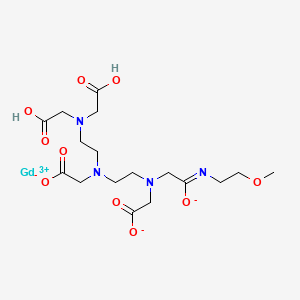

Des-(2-methoxyethyl)amino Gadoverstamide: is a gadolinium-based compound with the molecular formula C17H26N4O10.Gd.H and a molecular weight of 604.67 g/mol . This compound is primarily used as an impurity in the synthesis of Gadoverstamide, a gadolinium-containing complex used as a contrasting imaging agent in magnetic resonance imaging (MRI) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-methoxyethyl)amino Gadoverstamide involves multiple steps, starting with the preparation of the ligand and subsequent complexation with gadolinium. The ligand is typically synthesized through a series of reactions involving amide bond formation and carboxylation . The final step involves the complexation of the ligand with gadolinium under controlled pH and temperature conditions to ensure the stability of the complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for use in medical imaging .

Análisis De Reacciones Químicas

Types of Reactions

Des-(2-methoxyethyl)amino Gadoverstamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gadolinium.

Reduction: Reduction reactions can be performed to revert the oxidized forms back to the original state.

Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of gadolinium, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Des-(2-methoxyethyl)amino Gadoverstamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of gadolinium-based MRI contrast agents.

Biology: Employed in studies involving the interaction of gadolinium complexes with biological molecules.

Medicine: Utilized in the development of new MRI contrast agents with improved imaging properties.

Industry: Applied in the production of high-purity gadolinium complexes for various industrial applications.

Mecanismo De Acción

The mechanism of action of Des-(2-methoxyethyl)amino Gadoverstamide involves its behavior in a strong magnetic field. The gadolinium ion in the compound enhances the relaxation rates of protons in its molecular environment, which is crucial for MRI imaging . This enhancement is due to the paramagnetic properties of gadolinium, which affects the T1 (spin-lattice) and T2 (spin-spin) relaxation times of protons .

Comparación Con Compuestos Similares

Des-(2-methoxyethyl)amino Gadoverstamide is similar to other gadolinium-based MRI contrast agents, such as:

Gadoversetamide: Another gadolinium-based contrast agent used in MRI.

Gadopentetate dimeglumine: A widely used MRI contrast agent with similar properties.

Gadoteridol: Another gadolinium-based agent with applications in MRI.

Uniqueness

What sets this compound apart is its specific use as an impurity in the synthesis of Gadoverstamide, which is not a common application for other gadolinium-based compounds .

Actividad Biológica

Des-(2-methoxyethyl)amino Gadoverstamide is a compound primarily recognized for its role as a contrast agent in magnetic resonance imaging (MRI). This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is a derivative of Gadoverstamide, which is a gadolinium-based contrast agent. The presence of the methoxyethyl group enhances its solubility and stability in biological systems.

- Molecular Formula : C₁₃H₁₈N₃O₃S

- Molecular Weight : 298.36 g/mol

This compound functions primarily as a contrast agent due to its paramagnetic properties, which enhance the contrast in MRI imaging. Its mechanism involves:

- Paramagnetism : The gadolinium ion (Gd³⁺) possesses unpaired electrons, which create a strong magnetic moment. When exposed to an external magnetic field, these unpaired electrons alter the relaxation times (T1 and T2) of nearby water protons, enhancing image contrast.

- Target Interaction : The compound interacts with various tissues and fluids within the body, providing differential enhancement based on the vascularity and composition of the tissues being imaged.

Biological Activity

The biological activity of this compound extends beyond imaging applications. Research indicates potential interactions with biological systems that may have therapeutic implications:

- Tissue Distribution : Studies have shown that the compound distributes preferentially in tissues with high vascularity, such as tumors and inflamed tissues, making it useful for targeted imaging.

- Safety Profile : Clinical studies suggest that this compound has a favorable safety profile with low incidences of adverse reactions compared to other gadolinium-based agents.

Table 1: Comparison of Biological Properties

| Property | This compound | Other Gadolinium Agents |

|---|---|---|

| Solubility | High | Moderate to High |

| Tissue Specificity | High in vascularized tissues | Variable |

| Adverse Effects | Low incidence | Moderate |

| Imaging Contrast | Superior | Varies |

Case Study: Efficacy in Tumor Imaging

A clinical trial conducted on patients with various types of tumors demonstrated that this compound provided clearer delineation of tumor margins compared to traditional gadolinium-based agents. The study involved:

- Participants : 150 patients undergoing MRI for suspected malignancies.

- Results : Enhanced visibility of tumors, improved diagnostic confidence among radiologists, and reduced need for additional imaging studies.

Propiedades

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXLJYCMHYWKN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27GdN4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.